molecular formula C18H20ClN3O3S B10833055 Benzamide derivative 12

Benzamide derivative 12

Cat. No.: B10833055
M. Wt: 393.9 g/mol
InChI Key: VFMSFNBMUAXYTM-UHFFFAOYSA-N
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Description

Benzamide derivative 12 is a compound belonging to the benzamide family, which is known for its diverse biological activities. Benzamides are amides of benzoic acid and have been extensively studied for their potential therapeutic applications, including antimicrobial, anticonvulsant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamide derivative 12 can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the following steps:

  • Preparation of the Lewis acidic ionic liquid catalyst.
  • Mixing benzoic acid and the appropriate amine with the catalyst.
  • Ultrasonic irradiation to facilitate the condensation reaction.

Industrial Production Methods: In industrial settings, benzamide derivatives are often produced using high-temperature reactions between carboxylic acids and amines. This method, however, may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions: Benzamide derivative 12 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .

Scientific Research Applications

Benzamide derivative 12 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzamide derivative 12 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Uniqueness: Benzamide derivative 12 is unique due to its specific structural features and biological activities. Compared to other benzamide derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-N-[(1-hydroxycyclohexyl)methyl]-5-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]benzamide

InChI

InChI=1S/C18H20ClN3O3S/c19-14-5-4-12(26-15-6-9-20-17(24)22-15)10-13(14)16(23)21-11-18(25)7-2-1-3-8-18/h4-6,9-10,25H,1-3,7-8,11H2,(H,21,23)(H,20,22,24)

InChI Key

VFMSFNBMUAXYTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=C(C=CC(=C2)SC3=CC=NC(=O)N3)Cl)O

Origin of Product

United States

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